molecular formula C10H13N5O5 B057846 2alpha-Hydroxy Zidovudine CAS No. 215176-58-2

2alpha-Hydroxy Zidovudine

Cat. No.: B057846
CAS No.: 215176-58-2
M. Wt: 283.24 g/mol
InChI Key: DVRKESVZZVYJRB-JXOAFFINSA-N
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Description

Uridine, 3’-azido-3’-deoxy-5-methyl-, also known as 3’-Azido-3’-deoxy-5-methyl-beta-L-uridine, is a purine nucleoside analogue. This compound is notable for its broad antitumor activity, targeting indolent lymphoid malignancies. It is also a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction with molecules containing alkyne groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azido-3’-deoxy-5-methyl-beta-L-uridine involves the activation of the 3’-OH group followed by nucleophilic substitution with an azide group. This method ensures the formation of the desired product while minimizing the formation of undesired olefinic side-products .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis under controlled conditions to ensure high purity and yield. The product is typically stored at 2-8°C for long-term stability .

Chemical Reactions Analysis

Types of Reactions

3’-Azido-3’-deoxy-5-methyl-beta-L-uridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically cycloaddition products, which are useful in various chemical and biological applications .

Scientific Research Applications

3’-Azido-3’-deoxy-5-methyl-beta-L-uridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’-Azido-3’-deoxy-5-methyl-beta-L-uridine involves its incorporation into DNA, leading to the inhibition of DNA synthesis and induction of apoptosis. The azido group plays a crucial role in this process by integrating into the viral DNA chain and causing premature termination of viral replication .

Properties

IUPAC Name

1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5/c1-4-2-15(10(19)12-8(4)18)9-7(17)6(13-14-11)5(3-16)20-9/h2,5-7,9,16-17H,3H2,1H3,(H,12,18,19)/t5-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRKESVZZVYJRB-JXOAFFINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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